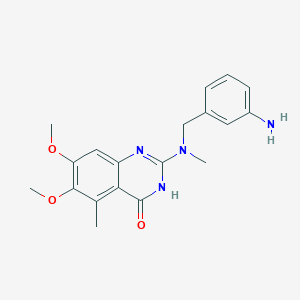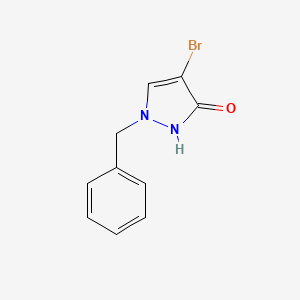
3H-Pyrazol-3-one, 4-bromo-1,2-dihydro-1-(phenylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-4-bromo-1H-pyrazol-3(2H)-one is a chemical compound that belongs to the pyrazolone family Pyrazolones are known for their diverse biological activities and are often used in medicinal chemistry
Vorbereitungsmethoden
The synthesis of 1-benzyl-4-bromo-1H-pyrazol-3(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzyl bromide and a suitable pyrazolone precursor.
Reaction Conditions: The reaction is usually carried out under controlled conditions, often involving the use of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Chemischer Reaktionen
1-Benzyl-4-bromo-1H-pyrazol-3(2H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield different derivatives.
Common Reagents and Conditions: Typical reagents used in these reactions include strong bases, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrazolones, while oxidation reactions can produce pyrazolone oxides.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-4-bromo-1H-pyrazol-3(2H)-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Researchers are exploring its potential as a lead compound for the development of new therapeutic agents.
Industry: In the industrial sector, it is used in the production of specialty chemicals and as a reagent in various chemical processes.
Wirkmechanismus
The mechanism of action of 1-benzyl-4-bromo-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.
Modulating Receptors: The compound may interact with cellular receptors, altering their activity and influencing cellular responses.
Pathways Involved: The specific pathways affected by the compound depend on its structure and the nature of its interactions with molecular targets.
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-4-bromo-1H-pyrazol-3(2H)-one can be compared with other similar compounds, such as:
1-Benzyl-4-chloro-1H-pyrazol-3(2H)-one: This compound has a chlorine atom instead of bromine, which may result in different reactivity and biological activity.
1-Benzyl-4-fluoro-1H-pyrazol-3(2H)-one: The presence of a fluorine atom can significantly alter the compound’s properties, including its stability and interaction with biological targets.
1-Benzyl-4-iodo-1H-pyrazol-3(2H)-one: The iodine atom in this compound can lead to unique chemical and biological behaviors compared to the bromine-containing compound.
Eigenschaften
CAS-Nummer |
58365-17-6 |
|---|---|
Molekularformel |
C10H9BrN2O |
Molekulargewicht |
253.09 g/mol |
IUPAC-Name |
2-benzyl-4-bromo-1H-pyrazol-5-one |
InChI |
InChI=1S/C10H9BrN2O/c11-9-7-13(12-10(9)14)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,12,14) |
InChI-Schlüssel |
QBRFYQQCBKJYLW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN2C=C(C(=O)N2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


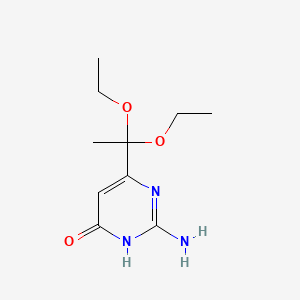
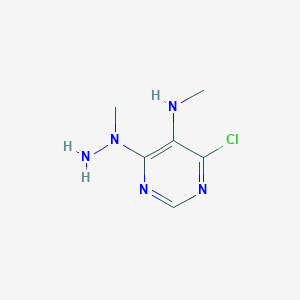

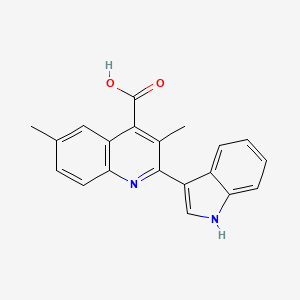
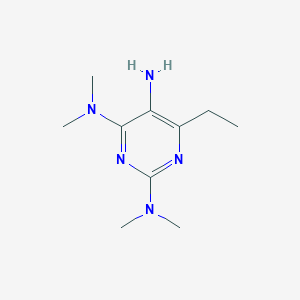
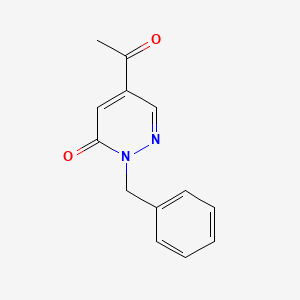
![4H-Pyrido[1,2-a]pyrimidin-4-one, 2-amino-](/img/structure/B12926047.png)
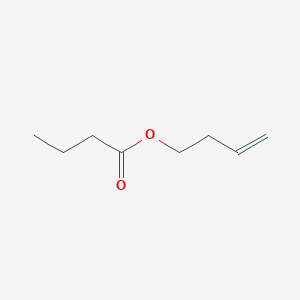
![N-[(4-methylphenyl)sulfonyl]-Benzenesulfonimidoyl fluoride](/img/structure/B12926057.png)
![2-cyclopentylsulfanyl-4-[1-(2,6-difluorophenyl)ethyl]-1H-pyrimidin-6-one](/img/structure/B12926061.png)
![6H-Thiopyrano[3,2-d]pyrimidine](/img/structure/B12926069.png)

